molecular formula C16H14O B14242853 1-(Cyclopropylidenemethyl)-3-phenoxybenzene CAS No. 577777-81-2

1-(Cyclopropylidenemethyl)-3-phenoxybenzene

Katalognummer: B14242853
CAS-Nummer: 577777-81-2
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: SFYJVDVNUWVXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylidenemethyl)-3-phenoxybenzene is an organic compound that features a cyclopropylidene group attached to a phenoxybenzene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylidenemethyl)-3-phenoxybenzene typically involves the reaction of cyclopropylidene intermediates with phenoxybenzene derivatives. One common method includes the use of cyclopropylidene precursors in the presence of a base to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopropylidenemethyl)-3-phenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclopropylidene group to cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxybenzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylidenemethyl)-3-phenoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-(Cyclopropylidenemethyl)-3-phenoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylidene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    Cyclopropylbenzene: Shares the cyclopropyl group but lacks the phenoxy substitution.

    Phenoxybenzene: Contains the phenoxy group but does not have the cyclopropylidene moiety.

    Cyclopropylidene derivatives: Compounds with similar cyclopropylidene structures but different substituents.

Uniqueness: 1-(Cyclopropylidenemethyl)-3-phenoxybenzene is unique due to the combination of the cyclopropylidene group and the phenoxybenzene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and material science.

Eigenschaften

CAS-Nummer

577777-81-2

Molekularformel

C16H14O

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(cyclopropylidenemethyl)-3-phenoxybenzene

InChI

InChI=1S/C16H14O/c1-2-6-15(7-3-1)17-16-8-4-5-14(12-16)11-13-9-10-13/h1-8,11-12H,9-10H2

InChI-Schlüssel

SFYJVDVNUWVXKV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1=CC2=CC(=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.